molecular formula C25H39ClN2O3 B12731861 Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer CAS No. 71746-37-7

Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer

Cat. No.: B12731861
CAS No.: 71746-37-7
M. Wt: 451.0 g/mol
InChI Key: CLPARTOVTXBPLZ-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4400(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a tricyclic decane system, which is further substituted with a dimethylamino group and a hexyloxyphenyl group

Preparation Methods

The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer involves several steps. One common method involves the reaction of a tricyclic decane derivative with a hexyloxyphenyl isocyanate in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamic acid ester group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tricyclic decane system provides structural rigidity, which can enhance binding affinity and selectivity for certain targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer can be compared with other similar compounds, such as:

Properties

CAS No.

71746-37-7

Molecular Formula

C25H39ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

[5-(dimethylamino)-4-tricyclo[4.4.0.03,8]decanyl] N-(2-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C25H38N2O3.ClH/c1-4-5-6-9-14-29-22-11-8-7-10-21(22)26-25(28)30-24-20-16-17-12-13-18(20)15-19(17)23(24)27(2)3;/h7-8,10-11,17-20,23-24H,4-6,9,12-16H2,1-3H3,(H,26,28);1H

InChI Key

CLPARTOVTXBPLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2C3CC4CCC3CC4C2N(C)C.Cl

Origin of Product

United States

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